N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-7-oxo-5,6-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-22-8-3-4-11(23-2)9(5-8)17-13(21)10-6-12(20)19-14(18-10)15-7-16-19/h3-5,7,10H,6H2,1-2H3,(H,17,21)(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLXFBNZRDUMBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)N3C(=NC=N3)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
- Chemical Formula : C14H16N4O3
- Molecular Weight : 288.31 g/mol
- CAS Number : 325986-97-8
The compound features a triazole ring fused with a pyrimidine structure, which is known for its diverse biological activities. The presence of the dimethoxyphenyl group is believed to enhance its pharmacological properties.
1. Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of triazole and pyrimidine have shown activity against various bacterial strains, suggesting that this compound may possess similar effects.
2. Anti-inflammatory Effects
Studies have demonstrated that related pyrimidine derivatives can inhibit cyclooxygenase-2 (COX-2) activity effectively. For example, certain compounds showed IC50 values comparable to celecoxib (0.04 μmol), indicating potent anti-inflammatory properties . The mechanism likely involves the modulation of inflammatory pathways through the inhibition of enzyme activity.
3. Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Research on similar triazole derivatives highlights their ability to induce apoptosis in cancer cells and inhibit tumor growth . The specific mechanisms often involve the disruption of cell cycle progression and induction of oxidative stress.
4. Neuroprotective Effects
Given the structural similarities with other neuroactive compounds, there is potential for neuroprotective effects. Compounds in this class have been studied for their ability to inhibit acetylcholinesterase, which is relevant for conditions like Alzheimer's disease .
Case Study 1: Anti-inflammatory Activity
In a study evaluating various pyrimidine derivatives for anti-inflammatory effects, this compound was tested alongside other compounds in carrageenan-induced paw edema models. Results indicated significant reduction in edema compared to controls.
Case Study 2: Anticancer Activity
A series of in vitro assays were conducted using cancer cell lines treated with the compound. The results demonstrated a dose-dependent inhibition of cell proliferation and increased apoptosis markers when compared to untreated controls.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Activity Implication |
|---|---|
| Dimethoxyphenyl Group | Enhances lipophilicity and cell permeability |
| Triazole Ring | Contributes to anticancer and antimicrobial properties |
| Carboxamide Functionality | May enhance binding affinity to target enzymes |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound has been investigated for its potential pharmacological activities , including:
- Anticancer Activity: Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The triazole and pyrimidine moieties are known to enhance the anticancer properties by targeting specific pathways involved in cell proliferation and apoptosis.
- Anti-inflammatory Effects: Research indicates that derivatives of this compound may inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammatory diseases.
- Antimicrobial Properties: The presence of the dimethoxyphenyl group may contribute to antimicrobial activities against a range of pathogens.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that a related compound showed significant inhibition of tumor growth in xenograft models of human cancer, suggesting that modifications to the triazole-pyrimidine scaffold could enhance efficacy against specific cancer types .
Organic Synthesis
Building Block for Complex Molecules:
N-(2,5-dimethoxyphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide serves as a versatile building block in organic synthesis. Its unique structural features allow it to be used as an intermediate in the synthesis of:
- Pharmaceuticals: It can be utilized to synthesize more complex pharmaceutical agents by introducing various functional groups through substitution reactions.
- Natural Product Analogues: The compound can be modified to create analogues of naturally occurring compounds with enhanced biological activity.
Synthesis Pathway:
The synthesis typically involves condensation reactions followed by cyclization steps that yield the desired triazolo-pyrimidine structure. Reaction conditions often include the use of catalysts such as p-toluenesulfonic acid to facilitate cyclization .
Biological Studies
Mechanistic Studies:
The compound is used in biological assays to elucidate its mechanism of action. It may interact with various molecular targets such as:
- Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
- Receptors: Modulation of receptor activity can lead to altered physiological responses relevant to disease states.
Cellular Pathway Analysis:
Research indicates that compounds with similar scaffolds can influence signaling pathways related to inflammation and apoptosis. This provides insights into their potential therapeutic applications .
Industrial Applications
Pharmaceutical Development:
this compound is also explored for its utility as an intermediate in the industrial production of pharmaceuticals and agrochemicals. Its ability to undergo various chemical transformations makes it valuable in large-scale synthesis processes.
Summary Table of Applications
| Application Area | Specific Uses | Key Findings/Notes |
|---|---|---|
| Medicinal Chemistry | Anticancer, anti-inflammatory agents | Significant cytotoxic effects observed in studies |
| Organic Synthesis | Building block for pharmaceuticals and analogues | Versatile intermediate for complex molecule synthesis |
| Biological Studies | Mechanistic studies on cellular pathways | Interaction with enzymes and receptors |
| Industrial Applications | Pharmaceutical and agrochemical production | Valuable intermediate for large-scale synthesis |
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine Derivatives
Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate () replaces the triazolo ring with a thiazolo moiety. The thiazolo-pyrimidine core adopts a flattened boat conformation, with significant puckering (C5 deviation: 0.224 Å) and intermolecular C–H···O hydrogen bonding enhancing crystal stability .
Pyrazolo[1,5-a]pyrimidine Derivatives
N-(4-Methoxybenzyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide () features a pyrazolo-pyrimidine core with a trifluoromethyl group. The trifluoromethyl substituent introduces strong electron-withdrawing effects, which may enhance metabolic stability compared to the target compound’s methoxy groups .
Substituent Effects
Aromatic Substitutions
- Compound 5a (): Substituted with a 3,4,5-trimethoxyphenyl group, this derivative shows optimized synthesis conditions (catalyst: p-TsOH, solvent: EtOH, 80°C, 6 h) and may exhibit stronger hydrophobic interactions due to additional methoxy groups .
- Chlorophenyl Derivatives (): The 2-chlorophenyl substituent in ethyl 7-chloromethyl-5-(2-chlorophenyl)-7-hydroxy-2-methylsulfanyl-4,5,6,7-tetrahydro-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxylate introduces electronegative chlorine atoms, likely increasing oxidative stability but reducing solubility .
Pharmacological and Physicochemical Properties
- Antimicrobial activity in pyrazole-quinazoline hybrids () further supports the pharmacological relevance of similar scaffolds .
- Solubility : The 2,5-dimethoxyphenyl group may improve water solubility compared to ’s trimethoxybenzylidene derivative, which has extensive hydrophobic packing .
Q & A
Q. What established synthetic routes are available for this compound, and what reagents/conditions are critical?
The synthesis typically involves multi-step reactions starting from triazolopyrimidine precursors. For example:
- Step 1 : Condensation of 5-amino-triazolo[1,5-a]pyrimidine derivatives with 2,5-dimethoxyphenylcarboxamide groups under reflux conditions using acetic acid/acetic anhydride mixtures (yields ~70–86%) .
- Step 2 : Purification via recrystallization (e.g., ethyl acetate/ethanol) to achieve >95% purity . Key reagents include chloroacetic acid for ring closure and sodium acetate as a catalyst .
Q. How is structural characterization performed for this compound?
Use a combination of:
- X-ray crystallography : Resolve the puckered conformation of the tetrahydro-pyrimidine ring (e.g., C5 deviation: 0.224 Å from the mean plane) and dihedral angles (e.g., 80.94° between fused rings) .
- NMR spectroscopy : Assign peaks for methoxy groups (δ ~3.7–3.9 ppm) and amide protons (δ ~10.2 ppm) .
- HRMS (ESI) : Confirm molecular weight (e.g., [M+H]+ calculated: 413.9; observed: 413.8) .
Q. What preliminary pharmacological screening methods are recommended?
- Kinase inhibition assays : Use ATP-binding site competition assays (IC50 determination) .
- Cytotoxicity profiling : Screen against cancer cell lines (e.g., MTT assay) with positive controls (e.g., doxorubicin) .
Advanced Research Questions
Q. How can synthesis yield and purity be optimized, and what are common pitfalls?
- Challenge : Low yields (~70%) due to steric hindrance from the 2,5-dimethoxyphenyl group.
- Solution : Optimize reaction time (8–10 hours reflux) and use additives like glacial acetic acid to enhance cyclization .
- Purity control : Monitor by HPLC (C18 column, acetonitrile/water gradient) to detect byproducts (e.g., unreacted intermediates) .
Q. How to resolve contradictions between crystallographic and spectroscopic data?
- Example : NMR may suggest planar conformations, while X-ray shows puckered rings.
- Method : Perform variable-temperature NMR to assess dynamic behavior or use DFT calculations to correlate crystal packing effects with solution-state data .
Q. What advanced models elucidate the compound’s mechanism of action?
- In vitro : Use kinase-specific FRET assays (e.g., EGFR, VEGFR2) to map binding kinetics .
- In vivo : Evaluate pharmacokinetics in rodent models (e.g., bioavailability, half-life) with LC-MS quantification .
Q. How does computational modeling aid in structure-activity relationship (SAR) studies?
- Docking simulations : Map interactions with kinase domains (e.g., hydrogen bonding with hinge regions) using AutoDock Vina .
- QSAR analysis : Correlate substituent effects (e.g., methoxy vs. nitro groups) with bioactivity .
Data Contradiction Analysis
- Synthesis yields : Discrepancies (70–91% in similar compounds ) may arise from substituent electronic effects. Use Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, temperature gradients) .
- Crystallographic vs. NMR data : Address conformational flexibility by analyzing multiple crystal forms or using NOESY to detect spatial proximities in solution .
Methodological Recommendations
- Synthetic reproducibility : Pre-dry reagents (e.g., sodium acetate) to avoid side reactions .
- Bioactivity validation : Include negative controls (e.g., scrambled analogs) to confirm target specificity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
